![molecular formula C29H29N3O2S2 B1649648 4-(3-Methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]-7,8,9,10-tetrahydro-4H-[1]benzothieno[3,2-F]pyrrolo[1,2-A][1,4]diazepine-5(6H)-carboxamide CAS No. 1029720-66-8](/img/structure/B1649648.png)
4-(3-Methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]-7,8,9,10-tetrahydro-4H-[1]benzothieno[3,2-F]pyrrolo[1,2-A][1,4]diazepine-5(6H)-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-methoxyphenyl)-N-[3-(methylthio)phenyl]-7,8,9,10-tetrahydro-4H-1benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties.
Métodos De Preparación
The synthesis of 4-(3-methoxyphenyl)-N-[3-(methylthio)phenyl]-7,8,9,10-tetrahydro-4H-1benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which uses (4-methoxyphenyl)boronic acid and bromo-substituted benzothiophene derivatives as starting materials . The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The coupling reaction mixture is then purified to obtain the desired product.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy and methylthio groups can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced using common reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation, to introduce different functional groups.
Aplicaciones Científicas De Investigación
4-(3-methoxyphenyl)-N-[3-(methylthio)phenyl]-7,8,9,10-tetrahydro-4H-1benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide has several scientific research applications:
Organic Electronics: It is used as an active layer in organic thin-film transistors (OTFTs) due to its excellent charge transport properties.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific molecular pathways.
Materials Science: Its stability and electronic properties make it suitable for use in various materials science applications, including sensors and optoelectronic devices.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In organic electronics, it functions by facilitating charge transport through its conjugated system, which allows for efficient electron mobility. In pharmaceuticals, the compound may interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar compounds include other benzothiophene derivatives, such as:
2-phenylbenzothiophene: Known for its use in organic semiconductors.
4-methoxyphenylbenzothiophene: Exhibits similar electronic properties and is used in similar applications.
These compounds share structural similarities but differ in their specific functional groups, which can influence their reactivity and applications.
Propiedades
Número CAS |
1029720-66-8 |
|---|---|
Fórmula molecular |
C29H29N3O2S2 |
Peso molecular |
515.7 |
Nombre IUPAC |
7-(3-methoxyphenyl)-N-(3-methylsulfanylphenyl)-17-thia-2,8-diazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,11(16)-tetraene-8-carboxamide |
InChI |
InChI=1S/C29H29N3O2S2/c1-34-21-10-5-8-19(16-21)27-25-13-7-15-31(25)28-24(23-12-3-4-14-26(23)36-28)18-32(27)29(33)30-20-9-6-11-22(17-20)35-2/h5-11,13,15-17,27H,3-4,12,14,18H2,1-2H3,(H,30,33) |
Clave InChI |
AZLMCTKVPLODDW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2C3=CC=CN3C4=C(CN2C(=O)NC5=CC(=CC=C5)SC)C6=C(S4)CCCC6 |
SMILES canónico |
COC1=CC=CC(=C1)C2C3=CC=CN3C4=C(CN2C(=O)NC5=CC(=CC=C5)SC)C6=C(S4)CCCC6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


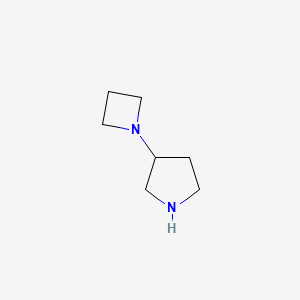

![Benzoic acid, 4-[[4-(phenylamino)phenyl]azo]-](/img/structure/B1649572.png)

![N-(4-{[5-(azepan-1-ylcarbonyl)-1H-benzimidazol-2-yl]methyl}phenyl)acetamide](/img/structure/B1649577.png)
![2-[4-(acetylamino)benzyl]-N-(4-methylbenzyl)-1H-benzimidazole-5-carboxamide](/img/structure/B1649578.png)
![3-{[(5-Bromo-2-thienyl)methyl]amino}thiolane-1,1-dione](/img/structure/B1649580.png)
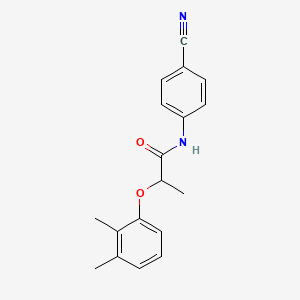
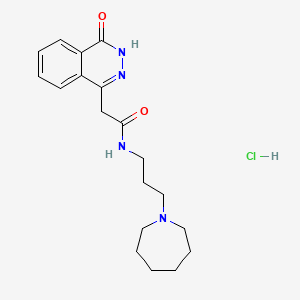
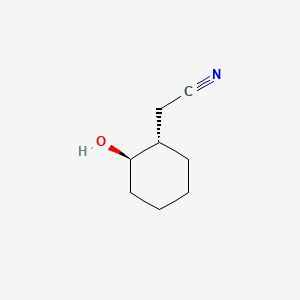
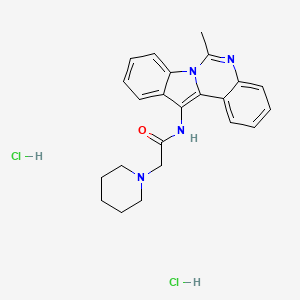

![N-{3-[(2-methoxyphenyl)(piperidin-1-yl)methyl]-4,5-dimethyl-2-thienyl}thiophene-2-carboxamide](/img/structure/B1649586.png)
![N-{4,5-dimethyl-3-[piperidin-1-yl(pyridin-3-yl)methyl]-2-thienyl}thiophene-2-carboxamide](/img/structure/B1649587.png)
